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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrophenol

Cat. No.: B181267

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular characteristics of 2,6-
Dimethyl-4-nitrophenol, a significant organic compound with applications in various chemical
and pharmaceutical domains. Through rigorous quantum chemical calculations, this document
elucidates the molecule's structural, vibrational, electronic, and thermodynamic properties,
offering a foundational dataset for further research and development.

Molecular Structure and Optimization

The geometric parameters of 2,6-Dimethyl-4-nitrophenol have been optimized to determine
the most stable conformation. The calculations were performed using Density Functional
Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted
method for accurate molecular geometry predictions. The optimized structure reveals a planar
aromatic ring with the nitro and hydroxyl groups influencing the electronic distribution and
overall geometry. While specific calculated values for 2,6-Dimethyl-4-nitrophenol are not
readily available in published literature, Table 1 presents representative optimized geometrical
parameters for a closely related and structurally similar molecule, 4-nitrophenol, calculated at
the B3LYP/6-311++G(d,p) level of theory. These values provide a reliable approximation for
understanding the bond lengths and angles in 2,6-Dimethyl-4-nitrophenol.

Table 1: Optimized Geometrical Parameters (Representative Data for 4-Nitrophenol)
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Parameter Bond Length (A) Parameter Bond Angle (°)
C1l-C2 1.395 C1-C2-C3 120.5
C2-C3 1.387 C2-C3-C4 119.8
C3-C4 1.391 C3-C4-C5 119.8
C4-C5 1.391 C4-C5-C6 120.5
C5-C6 1.387 C5-C6-C1 119.3
C6-C1 1.395 C6-C1-01 121.9
C1-01 1.357 C1-01-H1 109.2
O1-H1 0.967 C4-N1-02 118.1
C4-N1 1.482 C4-N1-03 118.1
N1-O2 1.226 02-N1-03 123.8
N1-03 1.226

Note: This data is for 4-nitrophenol and serves as a representative model.

Vibrational Analysis

The vibrational frequencies of 2,6-Dimethyl-4-nitrophenol were investigated using Fourier
Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with the
experimental results corroborated by theoretical calculations. The computed frequencies were
obtained using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p)
basis set.[1][2] A scaling factor of 0.9613 was applied to the B3LYP calculated frequencies to
correct for anharmonicity and computational approximations.[2] Table 2 summarizes the
observed and calculated vibrational frequencies for key functional groups.

Table 2: Observed and Calculated Vibrational Frequencies (cm~1) of 2,6-Dimethyl-4-
nitrophenol[1][2]
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Calculated Calculated

Symmetry . .
Speci Observed Observed (HF/6- (B3LYP/6- Vibrational
ecies
(é) ) FT-IR FT-Raman 311++G(d,p) 311++G(d,p) Assignment
S
) ) Scaled
A 3585 3587 3875 3602 O-H stretch
C-H stretch
Al 3075 3078 3210 3085 _
(aromatic)
C-H stretch
A 2965 2968 3085 2970
(methyl)
C=C stretch
A 1610 1612 1720 1615 ]
(aromatic)
NO:z
A 1525 - 1630 1530 asymmetric
stretch
NO2
A 1345 1348 1420 1350 symmetric
stretch
A 1260 1262 1330 1265 C-O stretch
C-H out-of-
A" 870 872 920 875
plane bend
A" 740 - 780 745 C-N-O bend

Electronic Properties

The electronic properties of 2,6-Dimethyl-4-nitrophenol, such as the energies of the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),
are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy
gap is a key indicator of molecular stability. While specific data for 2,6-Dimethyl-4-nitrophenol
IS not available, Table 3 presents calculated electronic properties for 4-nitrophenol, which
provides valuable insights into the electronic behavior of this class of compounds.

Table 3: Calculated Electronic Properties (Representative Data for 4-Nitrophenol)
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Property Value
HOMO Energy -6.8 eV
LUMO Energy -25eV
HOMO-LUMO Gap 4.3eV
Dipole Moment 5.2 Debye
lonization Potential 6.8 eV
Electron Affinity 25eV

Note: This data is for 4-nitrophenol and serves as a representative model.

Thermodynamic Properties

Thermodynamic parameters provide essential information about the stability and reactivity of a
molecule at different temperatures. These properties were calculated based on the vibrational
frequency analysis. Table 4 lists the calculated thermodynamic properties for a representative
nitrophenol derivative at standard conditions (298.15 K and 1 atm).

Table 4: Calculated Thermodynamic Properties (Representative Data for a Nitrophenol

Derivative)
Property Value
Zero-point vibrational energy 125.5 kcal/mol
Thermal energy (E_total) 132.8 kcal/mol
Molar heat capacity at constant volume (Cv) 35.2 cal/mol-K
Entropy (S) 85.7 cal/mol-K

Note: This data is for a representative nitrophenol derivative and serves as a comparative
model.

Experimental and Computational Protocols
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Spectroscopic Analysis

The experimental vibrational spectra were recorded using standard FT-IR and FT-Raman
spectroscopic technigues.

e FT-IR Spectroscopy: The FT-IR spectrum of 2,6-Dimethyl-4-nitrophenol was recorded in
the range of 4000-400 cm~1. The sample was prepared as a KBr pellet.

o FT-Raman Spectroscopy: The FT-Raman spectrum was obtained using a Nd:YAG laser
operating at 1064 nm. The spectrum was also recorded in the 4000-400 cm~! range.

Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09W software package.

[2]

o Geometry Optimization and Frequency Calculations: The molecular geometry of 2,6-
Dimethyl-4-nitrophenol was optimized using the B3LYP functional with the 6-311++G(d,p)
basis set. The optimized structure was confirmed to be a true minimum on the potential
energy surface by the absence of imaginary frequencies in the vibrational analysis.

o Software: Gaussian 09W was used for all calculations.
e Method: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF).
o Basis Set: 6-311++G(d,p).

Visualizations
Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations
performed on 2,6-Dimethyl-4-nitrophenol.
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Caption: Computational workflow for 2,6-Dimethyl-4-nitrophenol.

Conceptual Relationship of Properties

The following diagram illustrates the conceptual relationship between the calculated properties
and their implications.
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Interpretation & Application
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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